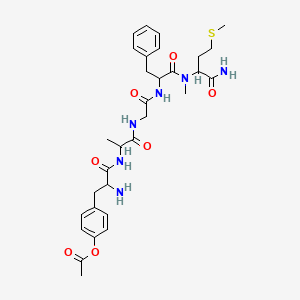
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2 is a synthetic peptide composed of several amino acids Each amino acid in the sequence is modified to enhance its stability and functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of This compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as acylating agents or alkylating agents, can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials and biomaterials.
Mecanismo De Acción
The mechanism of action of H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The acetylation of tyrosine and the methylation of methionine can enhance the peptide’s stability and binding affinity to its molecular targets.
Comparación Con Compuestos Similares
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: can be compared with other synthetic peptides, such as:
H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Met-NH2: Lacks the acetylation and methylation modifications, making it less stable.
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-Met-NH2: Contains acetylated tyrosine but lacks methylated methionine, resulting in different binding properties.
H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: Lacks acetylation, affecting its overall stability and functionality.
The unique modifications in This compound enhance its stability and binding properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C31H42N6O7S |
|---|---|
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
[4-[2-amino-3-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl] acetate |
InChI |
InChI=1S/C31H42N6O7S/c1-19(35-30(42)24(32)16-22-10-12-23(13-11-22)44-20(2)38)29(41)34-18-27(39)36-25(17-21-8-6-5-7-9-21)31(43)37(3)26(28(33)40)14-15-45-4/h5-13,19,24-26H,14-18,32H2,1-4H3,(H2,33,40)(H,34,41)(H,35,42)(H,36,39) |
Clave InChI |
PRTBXHKXQNGVQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


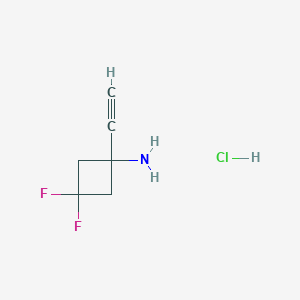
![N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)

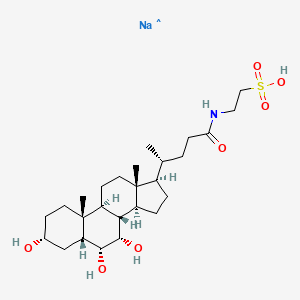
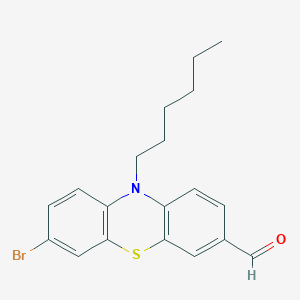

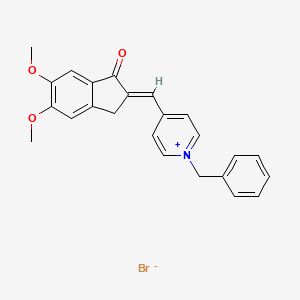
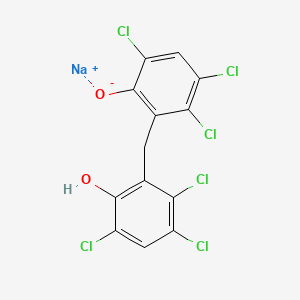
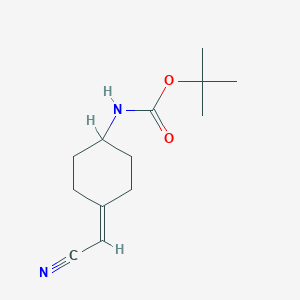
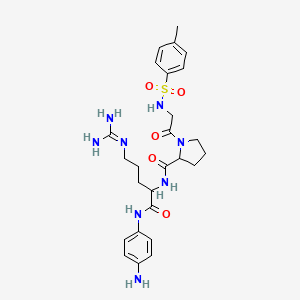
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)
![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)
